molecular formula C9H12O B129680 2,4-Heptadiyn-1-ol, 6,6-dimethyl- CAS No. 114311-73-8

2,4-Heptadiyn-1-ol, 6,6-dimethyl-

Cat. No. B129680
M. Wt: 136.19 g/mol
InChI Key: SBNRHJKPVFBTCL-UHFFFAOYSA-N
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Description

2,4-Heptadiyn-1-ol, 6,6-dimethyl-, also known as 6,6-Dimethyl-2,4-heptadiyn-1-ol, is a chemical compound with the molecular formula C9H12O and a molecular weight of 136.19 . It is used as a working standard or secondary reference standard . This compound is generally used for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Terbinafine and its related formulations .

properties

IUPAC Name

6,6-dimethylhepta-2,4-diyn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h10H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNRHJKPVFBTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433672
Record name 2,4-Heptadiyn-1-ol, 6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Heptadiyn-1-ol, 6,6-dimethyl-

CAS RN

114311-73-8
Record name 2,4-Heptadiyn-1-ol, 6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Nitrogen was bubbled through a mixture of cupric chloride (154 mg), NH2OH.HCl (0.45 g), and 70% aqueous diethylamine (9 ml) in 11 ml of water and 23 ml of methanol, for a few minutes. Propargyl alcohol (3.8 g, 0.068 mol) was added with stirring under nitrogen whereupon a yellow precipitate formed immediately. The mixture was warmed to 35°-40° C. for 15 minutes and 1-bromo-2-t-butyl-acetylene (8.57 g, 0.053 mmol) was added over 15 minutes. The mixture was stirred at 35°-40° C. for 45 minutes, then at room temperature for 1 hour. Aqueous potassium cyanide (0.45 g in 45 ml of water) was added and the mixture was stirred for one minute. The mixture was poured into 50 ml of water and extracted 5 times with ether. The combined organic phase was washed with water and dried over magnesium sulfate. The solvents were removed and the residue was distilled under reduced pressure through a column packed with glass helices. 6,6-Dimethyl-2,4-heptadiyne-1-ol (3.63 grams) was collected at 85° C. and 0.5 mm of mercury.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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